AT9283

Catalog No.
S519628
CAS No.
896466-04-9
M.F
C19H23N7O2
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT9283

CAS Number

896466-04-9

Product Name

AT9283

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)

InChI Key

LOLPPWBBNUVNQZ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

AT9283; AT 9283; AT-9283; AT-9283 free base.

Canonical SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Description

The exact mass of the compound 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea is 381.19132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, also known as AT9283, is a molecule currently being investigated for its potential to inhibit Syk, a protein tyrosine kinase. Syk plays a crucial role in various cellular processes, including immune cell activation and allergic responses [].

  • Inhibition of Syk for Mast Cell-Mediated Allergic Responses: Research suggests that AT9283 functions as a Syk inhibitor. A study published in the European PMC database demonstrated that AT9283 effectively suppressed mast cell-mediated allergic responses in mice. The suppressive effect was attributed to the inhibition of Syk activity by AT9283 []. This finding highlights the potential of AT9283 as a therapeutic agent for allergic diseases.

AT9283 is a multi-targeted kinase inhibitor, specifically designed to inhibit Aurora A and Aurora B kinases, which play crucial roles in cell division and are often overexpressed in various cancers. The chemical structure of AT9283 is described as 1-cyclopropyl-3-[3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea, with a molecular formula of C₁₉H₂₃N₇O₂ and a molecular weight of approximately 381.44 g/mol . This compound was developed by Astex Therapeutics and has shown promise in preclinical studies for its ability to arrest tumor growth across multiple cancer types .

AT9283 primarily functions by inhibiting the phosphorylation activities of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the disruption of several signaling pathways, including the JAK/STAT pathway, where AT9283 has been shown to decrease the phosphorylation of STAT3, a key regulator in many malignancies . Additionally, it affects downstream signaling proteins such as Akt and MAP kinases, which are critical for cell survival and proliferation .

AT9283 exhibits significant anti-tumoral activity, particularly in multiple myeloma and colorectal cancer models. In vitro studies have demonstrated that AT9283 induces apoptosis characterized by increased polyploidy and reduced phosphorylation of histone H3, indicative of Aurora B inhibition. The compound also triggers upregulation of p53 and p27 proteins during apoptosis, suggesting its role in promoting cell death through multiple pathways . Furthermore, AT9283 has shown effectiveness against mast cell activation, inhibiting allergic responses by targeting Syk-dependent signaling pathways .

AT9283 is primarily investigated for its applications in oncology as a treatment for various cancers due to its ability to inhibit key kinases involved in tumor growth and progression. It has been studied for use in multiple myeloma, colorectal cancer, and potentially other malignancies where Aurora kinases are implicated. Additionally, its role in modulating mast cell activity presents opportunities for treating allergic diseases .

Interaction studies have demonstrated that AT9283 not only inhibits Aurora A and B but also interacts with several other kinases such as JAKs and Abl. Its ability to downregulate STAT3 phosphorylation suggests potential interactions with pathways involved in inflammation and immune responses . The compound has been shown to reversibly inhibit mast cell degranulation without affecting upstream signaling proteins like Syk directly .

Several compounds share structural or functional similarities with AT9283:

Compound NameMechanism of ActionUnique Features
AZD1152Inhibits Aurora B kinaseSelectively targets Aurora B; used in clinical trials for solid tumors
MLN8237Selective Aurora A kinase inhibitorMore selective than AT9283; fewer off-target effects
BarasertibDual inhibitor of Aurora A/BDeveloped for hematological malignancies; shows efficacy in resistant cases
CCT137690Inhibits both Aurora A/B kinasesFocus on breast cancer treatment; different pharmacokinetics

AT9283's uniqueness lies in its multi-targeted approach, affecting not just the Aurora kinases but also modulating other critical signaling pathways involved in tumor growth and survival. This broad-spectrum inhibition may provide therapeutic advantages over more selective inhibitors like AZD1152 or MLN8237.

Fragment Screening Strategies in AT9283 Development

The discovery of AT9283 represents a landmark achievement in fragment-based drug discovery, utilizing Astex Therapeutics' proprietary Pyramid platform [1] [2]. The fragment screening campaign employed a systematic approach that combined multiple biophysical techniques to identify and validate promising chemical starting points for Aurora kinase inhibition [8]. The initial fragment library consisted of compounds adhering to the "rule of three" criteria, with molecular weights below 300 Daltons, limited hydrogen bond donors and acceptors, and reduced structural complexity compared to traditional drug-like molecules [4].

The screening strategy incorporated a dual-technology approach utilizing high-concentration biochemical assays alongside biophysical methods [4]. This orthogonal screening methodology proved essential for reducing false positive rates and prioritizing the most promising fragment hits based on their binding characteristics [4]. The fragment screening process specifically targeted the Aurora kinase family, focusing on Aurora A and Aurora B as primary targets due to their critical roles in mitotic regulation and their overexpression in various cancer types [8].

Fragment hit validation employed thermal shift assays and nuclear magnetic resonance spectroscopy to confirm binding and determine binding modes [4]. The screening campaign successfully identified a pyrazole-benzimidazole fragment that demonstrated ligand-efficient binding to the Aurora kinase active site [8]. This initial fragment exhibited micromolar affinity but possessed favorable ligand efficiency metrics that made it an attractive starting point for structure-based optimization [8].

Multi-Step Synthetic Pathways and Key Intermediates

The synthetic route to AT9283 follows a convergent multi-step pathway designed to efficiently assemble the complex pyrazole-benzimidazole urea structure [13]. The synthesis begins with the preparation of key intermediates through established organic chemistry transformations, with particular attention to the formation of the benzimidazole core structure [13].

Synthetic StepKey TransformationReagents/ConditionsYield Considerations
Step 1Acid chloride formationThionyl chloride, tetrahydrofuran, dimethylformamideHigh conversion required
Step 2Morpholine couplingMorpholine, tetrahydrofuran, triethylamineClean amide formation
Step 3Ketone reductionSodium borohydride, boron trifluoride etherate, tetrahydrofuranSelective reduction
Step 4Nitro group reductionPalladium on carbon, hydrogen, ethanolComplete reduction essential
Step 5Amide coupling1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-Hydroxybenzotriazole, dimethylformamideHigh efficiency coupling
Step 6CyclizationAcetic acid, reflux conditionsRing closure to benzimidazole
Step 7Final nitro reductionPalladium on carbon, hydrogen, dimethylformamideClean conversion to amine
Step 8Urea formationStandard urea coupling methodsFinal product formation

The synthetic pathway requires careful control of reaction conditions to ensure high purity and yield of the final product [13]. The morpholine-containing side chain is introduced early in the synthesis through nucleophilic substitution, followed by reduction of the ketone functionality to provide the required methylene linker [13]. The benzimidazole core formation proceeds through a cyclization reaction under acidic conditions, which must be carefully monitored to avoid over-reaction or degradation of sensitive functional groups [13].

Critical intermediates in the synthesis include 4-amino-1H-pyrazole-3-carboxylic acid methyl ester and the morpholine-substituted benzimidazole precursor [13]. These intermediates require rigorous purification to ensure the quality of the final product, as impurities can significantly impact the biological activity and selectivity profile of AT9283 [13].

Structure-Based Optimization Using Aurora Kinase X-Ray Crystallography

The structure-based optimization of AT9283 was enabled by the development of a novel soakable crystal form of Aurora A kinase [8] [12]. This crystallographic system allowed for the rapid determination of multiple protein-ligand complex structures, providing detailed insights into the binding mode and interactions of fragment hits and optimized compounds [8]. The crystal structures revealed that AT9283 binds within the adenosine triphosphate-binding site of Aurora A, making key interactions with the hinge region and surrounding residues [8] [17].

Crystallographic analysis demonstrated that AT9283 can adopt multiple binding conformations, including both Asp-Phe-Gly loop "in" and "out" conformations [6] [17]. The original crystal structure showed AT9283 bound to Aurora A in the Asp-Phe-Gly "in" active conformation [8], while subsequent studies revealed the compound's ability to bind to the "out" inactive conformation as well [6] [17]. This conformational plasticity contributes to the compound's binding kinetics and overall affinity for the target [6] [17].

The optimization process utilized iterative structure-activity relationship studies guided by crystallographic data [8] [12]. Key binding interactions include hydrogen bonds with the hinge region residues and hydrophobic contacts within the adenosine triphosphate-binding pocket [8]. The morpholine substituent occupies a solvent-accessible region, providing opportunities for further optimization while maintaining favorable binding interactions [8].

Crystallographic studies revealed critical binding residues including Asp145, Leu210, Phe80, Ala213, Leu83, Glu211, Glu81, Gln85, and Asp274 [12]. These interactions guided the medicinal chemistry optimization to enhance potency while maintaining selectivity across the kinase family [8]. The structural data enabled the rational design of modifications that improved both Aurora A and Aurora B inhibitory activity [8].

Structure-Activity Relationship Studies Across Kinase Targets

The structure-activity relationship studies for AT9283 revealed its multi-targeted kinase inhibition profile beyond the Aurora kinases [8] [22]. Comprehensive kinase profiling demonstrated potent inhibition of Aurora A and Aurora B with IC50 values of approximately 3 nanomolar for both targets [8] [3]. Additionally, AT9283 exhibited significant activity against several other kinases, including Janus kinase 2, Janus kinase 3, and the imatinib-resistant Abl T315I mutant [8] [22].

Kinase TargetIC50 Value (nM)Selectivity NotesBinding Mode
Aurora A3Primary targetAdenosine triphosphate-competitive
Aurora B3Primary targetAdenosine triphosphate-competitive
Janus kinase 21.2Secondary activityAdenosine triphosphate-competitive
Janus kinase 31.1Secondary activityAdenosine triphosphate-competitive
c-Abl4Including T315I mutantAdenosine triphosphate-competitive

The structure-activity relationship analysis revealed that the pyrazole-benzimidazole core is essential for Aurora kinase activity [8]. Modifications to the urea linker significantly impact potency, with the cyclopropyl substituent providing optimal binding characteristics [8]. The morpholine side chain contributes to both potency and selectivity, likely through favorable interactions with specific residues in the binding pocket [8].

Cross-kinase selectivity studies demonstrated that AT9283's inhibitory profile extends beyond Aurora kinases due to structural similarities in the adenosine triphosphate-binding sites of related kinases [22]. The compound's ability to inhibit the Abl T315I gatekeeper mutant, which confers resistance to imatinib, stems from its distinct binding mode that does not rely on interactions with the gatekeeper residue [22]. This selectivity profile makes AT9283 particularly valuable for targeting multiple oncogenic pathways simultaneously [22].

Scale-Up Challenges and Process Chemistry Considerations

The scale-up and process chemistry development for AT9283 presented several challenges typical of complex heterocyclic compounds [13] [20]. The multi-step synthetic route requires careful optimization of reaction conditions, solvent selection, and purification methods to ensure consistent quality and yield at manufacturing scale [13]. Key considerations include the stability of intermediates under process conditions and the control of impurities that could impact the final product quality [13].

Process optimization focused on improving the efficiency of the benzimidazole cyclization step, which is critical for establishing the correct regiochemistry [13]. The reaction conditions must be carefully controlled to prevent formation of isomeric byproducts that could compromise the biological activity [13]. Solvent selection plays a crucial role in both reaction efficiency and downstream processing, with particular attention to environmental and safety considerations [13].

Purification challenges arise from the presence of closely related impurities formed during the synthetic process [13]. The morpholine-containing side chain can undergo degradation under certain conditions, requiring careful control of pH and temperature during processing [13]. Crystallization conditions for the final product must be optimized to ensure consistent polymorphic form and particle size distribution [13].

Quality control measures include comprehensive analytical testing to monitor impurity levels and ensure batch-to-batch consistency [13] [20]. The development of robust analytical methods for quantitation of the active pharmaceutical ingredient and related substances is essential for regulatory compliance [13]. Stability studies under various conditions inform storage requirements and shelf-life determination for the drug substance [13].

AT9283 demonstrates exceptional potency as a multitargeted kinase inhibitor with nanomolar activity against several therapeutically relevant kinases. The compound exhibits equipotent inhibition of Aurora A and Aurora B kinases, both with IC50 values of 3 nanomolar [1] [2]. This dual Aurora kinase inhibition profile represents optimal target engagement for both mitotic regulation (Aurora B) and centrosome function (Aurora A).

The selectivity profile extends to the Janus kinase family, where AT9283 displays remarkable potency against JAK2 (IC50 = 1.2 nanomolar) and JAK3 (IC50 = 1.1 nanomolar) [2] [3]. This JAK inhibition profile provides therapeutic potential for myeloproliferative disorders and inflammatory conditions where these kinases play pathogenic roles.

Of particular clinical significance is AT9283's activity against BCR-ABL variants. The compound demonstrates potent inhibition of the T315I gatekeeper mutant (IC50 = 4 nanomolar) while showing moderate activity against wild-type BCR-ABL (IC50 = 110 nanomolar) [2] [4]. This differential activity profile suggests preferential targeting of drug-resistant chronic myeloid leukemia variants.

The broader kinase selectivity profile reveals additional targets including FLT3 (57% inhibition at 15 nanomolar), c-KIT (46% inhibition at 250 nanomolar), RSK-1 (IC50 = 37 nanomolar), LCK (IC50 = 63 nanomolar), and SRC (IC50 = 97 nanomolar) [3]. This polypharmacological profile contributes to the compound's therapeutic potential across multiple oncological indications.

Biochemical Assays: IC50 Determination for Primary and Off-Target Kinases

Comprehensive biochemical profiling of AT9283 employs DELFIA format radiometric assays for Aurora kinases and mobility shift assays for broader kinase panels [5]. Aurora A enzyme assays utilize biotin-CGPKGPGRRGRRRTSSFAEG substrate at 3 micromolar concentration in 10 millimolar MOPS buffer (pH 7) with 15 micromolar ATP, while Aurora B assays employ similar substrate concentrations in 25 millimolar Tris buffer (pH 8.5) with identical ATP concentrations [6].

The kinetic parameters reveal that AT9283 achieves 52% inhibition of Aurora A and 58% inhibition of Aurora B at 3 nanomolar concentrations under standardized assay conditions [3]. Time-course experiments demonstrate reaction completion within 60 minutes for Aurora A and 45-90 minutes for Aurora B, indicating differential enzyme kinetics despite similar inhibitor potency.

Extended kinase panel screening across more than 400 kinases reveals the selectivity landscape of AT9283 [7] [8]. The compound demonstrates significant inhibition (>70% at standard concentrations) against approximately 14 kinases from a panel of 200+ evaluated targets, indicating moderate selectivity within the kinome [9]. This selectivity profile positions AT9283 as a focused multitargeted inhibitor rather than a promiscuous kinase inhibitor.

Off-target kinase profiling identifies several secondary targets with varying potency levels. Notable off-targets include members of the AGC kinase family, select CMGC kinases, and certain tyrosine kinases [5]. The comprehensive profiling data supports the compound's development as a therapeutically viable kinase inhibitor with manageable off-target liability.

Structural Basis of T315I Mutation Resistance in BCR-ABL Inhibition

The structural basis for AT9283's activity against the T315I BCR-ABL mutant involves multiple molecular mechanisms that distinguish it from first-generation tyrosine kinase inhibitors. Unlike imatinib, which relies on hydrogen bonding with the threonine 315 hydroxyl group, AT9283 does not form critical hydrogen bonds with this residue [2] [10]. This structural independence explains the compound's retained activity against the T315I mutation.

The T315I substitution creates a bulkier isoleucine side chain that protrudes into the ATP-binding site, creating steric hindrance for many inhibitors [10]. However, AT9283's molecular architecture accommodates this structural change through its compact binding mode and reduced dependency on the gatekeeper region for binding affinity. The compound's binding orientation allows it to maintain productive interactions with the kinase active site despite the isoleucine substitution.

Crystal structure analysis reveals that AT9283 can bind to both DFG-in and DFG-out conformations of BCR-ABL [1] [11]. This conformational flexibility provides additional structural basis for overcoming T315I resistance, as the compound can adapt to different kinase conformational states. The DFG-in binding mode allows AT9283 to maintain activity against the active conformation of the T315I mutant.

The selectivity pocket accessibility remains preserved in the T315I mutant when bound to AT9283, enabling the compound to engage both the ATP-binding site and adjacent hydrophobic regions [10]. This dual engagement mechanism contributes to the maintained potency against the resistant mutant. The structural analysis demonstrates that AT9283's binding mode is less susceptible to gatekeeper mutations compared to traditional type I inhibitors.

Time-Dependent Inhibition Kinetics and ATP-Competitive Binding Analysis

AT9283 demonstrates complex binding kinetics to Aurora A kinase characterized by biphasic association traces when analyzed by stopped-flow fluorescence spectroscopy [1] [11]. The rapid phase exhibits linear dependence on inhibitor concentration with an observed rate constant reflecting the initial binding step, while the slower phase shows saturation kinetics indicative of an induced-fit mechanism.

The dissociation kinetics reveal a relatively fast off-rate (koff = 23.3 ± 2 s-1) resulting in short residence time on the target kinase [1]. This rapid dissociation contrasts with the high-affinity binding observed in equilibrium studies (KD = 24 ± 7 micromolar), suggesting that binding affinity is driven primarily by favorable association kinetics rather than prolonged target engagement.

ATP competition studies confirm that AT9283 functions as a competitive inhibitor with respect to ATP binding [1] [12]. The compound competes directly with ATP for access to the adenine-binding pocket, demonstrating classical type I inhibitor characteristics. However, the compound's ability to bind both DFG-in and DFG-out conformations adds complexity to the competitive inhibition model.

Time-dependent inhibition analysis reveals that AT9283 does not exhibit significant mechanism-based inactivation or irreversible binding characteristics [13]. The inhibition profile follows reversible competitive kinetics without evidence of covalent modification or prolonged enzyme inactivation. This kinetic profile supports the compound's safety profile and predictable pharmacokinetic behavior in clinical settings.

Epigenetic Modulation Through Histone H3 Phosphorylation Dynamics

AT9283 exerts profound effects on histone H3 phosphorylation patterns through its Aurora kinase inhibitory activity. The primary target for epigenetic modulation is histone H3 serine 10 phosphorylation (H3S10ph), which serves as a direct substrate for Aurora B kinase [2] [14]. AT9283 treatment results in dose-dependent inhibition of H3S10ph with IC50 values exceeding 30 nanomolar in cellular assays.

The inhibition of H3S10ph by AT9283 disrupts normal chromatin condensation dynamics during mitosis [15]. Aurora B-mediated phosphorylation of H3S10 is essential for proper chromosome condensation and segregation. AT9283 treatment leads to defective mitotic progression characterized by the accumulation of cells with polyploid DNA content and multinucleated morphology, reflecting the downstream consequences of histone H3 dephosphorylation.

Secondary histone modifications affected by AT9283 include H3S28 phosphorylation, another Aurora B substrate involved in mitotic checkpoint regulation [15]. The compound demonstrates reduced phosphorylation of H3S28 at concentrations above 100 nanomolar, contributing to mitotic checkpoint dysfunction and cell cycle arrest. This dual targeting of H3S10 and H3S28 phosphorylation amplifies the compound's antimitotic effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

381.19132300 g/mol

Monoisotopic Mass

381.19132300 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XAV9KYN9WL

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (myeloid), and solid tumors.

Mechanism of Action

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy.

Wikipedia

AT-9283
1-cyclopropyl-3-{3-[5-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl}urea

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Podesta JE, Sugar R, Squires M, Linardopoulos S, Pearson AD, Moore AS. Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by AT9283 in pediatric leukemia. Leuk Res. 2011 Sep;35(9):1273-5. Epub 2011 Jun 12. PubMed PMID: 21665275.
2: Santo L, Hideshima T, Cirstea D, Bandi M, Nelson EA, Gorgun G, Rodig S, Vallet S, Pozzi S, Patel K, Unitt C, Squires M, Hu Y, Chauhan D, Mahindra A, Munshi NC, Anderson KC, Raje N. Antimyeloma activity of a multitargeted kinase inhibitor, AT9283, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide. Clin Cancer Res. 2011 May 15;17(10):3259-71. Epub 2011 Mar 23. PubMed PMID: 21430070.
3: Kimura S. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer. Curr Opin Investig Drugs. 2010 Dec;11(12):1442-9. Review. PubMed PMID: 21154126.
4: Tanaka R, Squires MS, Kimura S, Yokota A, Nagao R, Yamauchi T, Takeuchi M, Yao H, Reule M, Smyth T, Lyons JF, Thompson NT, Ashihara E, Ottmann OG, Maekawa T. Activity of the multitargeted kinase inhibitor, AT9283, in imatinib-resistant BCR-ABL-positive leukemic cells. Blood. 2010 Sep 23;116(12):2089-95. Epub 2010 Jun 14. PubMed PMID: 20548094.
5: Dawson MA, Curry JE, Barber K, Beer PA, Graham B, Lyons JF, Richardson CJ, Scott MA, Smyth T, Squires MS, Thompson NT, Green AR, Wallis NG. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Br J Haematol. 2010 Jul;150(1):46-57. Epub 2010 May 7. PubMed PMID: 20507304.
6: Lok W, Klein RQ, Saif MW. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. 2010 Apr;21(4):339-50. Review. PubMed PMID: 20016367.
7: Curry J, Angove H, Fazal L, Lyons J, Reule M, Thompson N, Wallis N. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283. Cell Cycle. 2009 Jun 15;8(12):1921-9. Epub 2009 Jun 15. PubMed PMID: 19440047.
8: Pinel S, Barbault-Foucher S, Lott-Desroches MC, Astier A. [Inhibitors of aurora kinases]. Ann Pharm Fr. 2009 Mar;67(2):69-77. Epub 2009 Feb 23. Review. French. PubMed PMID: 19298889.
9: Howard S, Berdini V, Boulstridge JA, Carr MG, Cross DM, Curry J, Devine LA, Early TR, Fazal L, Gill AL, Heathcote M, Maman S, Matthews JE, McMenamin RL, Navarro EF, O'Brien MA, O'Reilly M, Rees DC, Reule M, Tisi D, Williams G, Vinković M, Wyatt PG. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009 Jan 22;52(2):379-88. PubMed PMID: 19143567.
10: Bayés M, Rabasseda X. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jan-Feb;30(1):67-99. PubMed PMID: 18389098.

Explore Compound Types